molecular formula C5H4FNO B569734 4-Fluoropyridine 1-oxide CAS No. 124666-05-3

4-Fluoropyridine 1-oxide

Cat. No.: B569734
CAS No.: 124666-05-3
M. Wt: 113.091
InChI Key: FJRXJYYAEVHIDK-UHFFFAOYSA-N
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Description

4-Fluoropyridine 1-oxide is an organic compound with the chemical formula C5H4FNO It is a derivative of pyridine, where the nitrogen atom is oxidized to form an N-oxide, and a fluorine atom is substituted at the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoropyridine 1-oxide can be achieved through several methods. One common approach involves the oxidation of 4-fluoropyridine using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions and yields the desired N-oxide product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of environmentally friendly oxidizing agents and solvents is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoropyridine 1-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine compound.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents such as sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products:

    Oxidation: Higher oxidized pyridine derivatives.

    Reduction: 4-Fluoropyridine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoropyridine 1-oxide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: Utilized in the production of advanced materials with unique electronic or optical properties.

Comparison with Similar Compounds

    4-Fluoropyridine: Lacks the N-oxide group, making it less reactive in certain redox reactions.

    3-Fluoropyridine 1-oxide: The fluorine atom is positioned at the third position, leading to different chemical properties and reactivity.

    2-Fluoropyridine 1-oxide: Similar to 4-Fluoropyridine 1-oxide but with the fluorine atom at the second position.

Uniqueness: this compound is unique due to the specific positioning of the fluorine atom and the N-oxide group, which together confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials.

Properties

IUPAC Name

4-fluoro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FNO/c6-5-1-3-7(8)4-2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRXJYYAEVHIDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=CC=C1F)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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